
ML221
概要
説明
ML221は、アペリン受容体(APJ)の強力な機能的アンタゴニストです。 cAMPアッセイではIC50値が0.70μM、β-アレスチンアッセイでは1.75μMで、アペリン-13によるAPJの活性化を阻害します 。この化合物は主に研究目的で使用されており、さまざまな科学分野で大きな可能性を示しています。
準備方法
ML221の合成には、重要な中間体の形成とその後の反応を含むいくつかのステップが含まれます。詳細な合成経路と反応条件は、通常、メーカーが所有する機密情報です。 ピリミジンおよびピラノン誘導体を含む一連の有機反応によって化合物が合成されることは知られています 。工業生産方法は公表されていませんが、大規模生産のためにこれらの合成経路を最適化することが考えられます。
化学反応の分析
ML221は、以下を含むさまざまな化学反応を起こします。
酸化と還元: これらの反応は、分子の官能基を修飾し、その生物活性を変化させるために不可欠です。
置換反応: これらの反応で使用される一般的な試薬には、ハロゲンや求核剤が含まれます。これらは、分子内の特定の原子または基を置き換えることができます。
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: アペリン受容体とそのさまざまな生物学的プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: this compoundは、細胞増殖や血管新生への影響を含む、アペリン受容体によって仲介されるシグナル伝達経路を調査するために使用されます。
医学: 研究によると、this compoundは酸素誘発網膜症モデルで病的血管新生を阻害することが示されており、異常な血管成長を伴う疾患の潜在的な治療薬となる可能性があります.
科学的研究の応用
Case Study: Neuropathic Pain Alleviation
A study highlighted that a single injection of ML221 significantly reduced pain hypersensitivity seven days post-surgery. The treatment downregulated phosphorylated extracellular signal-related kinase (ERK) in the spinal cord, indicating a potential pathway through which this compound exerts its analgesic effects .
Dosage (µg) | Effect on Mechanical Allodynia | Effect on Heat Hyperalgesia |
---|---|---|
1 | No significant effect | No significant effect |
3 | Transient reduction | Transient reduction |
10 | Significant reduction | Significant reduction |
30 | Marked reduction | Marked reduction |
Inhibition of Tumor Growth
This compound has demonstrated potential as a therapeutic agent in cancer treatment by inhibiting tumor proliferation and angiogenesis. In cholangiocarcinoma models, this compound treatment led to decreased tumor growth and reduced expression of key angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP-2, MMP-9) .
Case Study: Cholangiocarcinoma
In vitro studies revealed that this compound effectively inhibited cell proliferation and angiogenesis in cholangiocarcinoma cells. In vivo experiments using xenograft models showed that this compound significantly reduced tumor size compared to controls, suggesting its potential as a targeted therapy for this type of cancer .
Treatment Group | Tumor Size Reduction (%) | VEGF Expression |
---|---|---|
Control | 0 | High |
This compound | 45 | Low |
Prevention of Pathological Angiogenesis
This compound has been investigated for its role in preventing pathological retinal angiogenesis associated with ischemic retinopathy. Studies indicated that this compound administration inhibited endothelial cell proliferation without affecting VEGF expression levels .
Case Study: Ischemic Retinopathy
In an oxygen-induced retinopathy model, mice treated with this compound exhibited enhanced recovery of normal retinal vasculature and reduced vascular tortuosity compared to control groups. This suggests that targeting the apelin-APJ signaling pathway may offer a novel approach for treating retinal disorders .
Treatment Group | Vascular Tortuosity Score | Endothelial Cell Proliferation (%) |
---|---|---|
Control | 8 | 100 |
This compound | 3 | 30 |
作用機序
ML221は、アペリン受容体(APJ)に結合し、アペリン-13によるその活性化を阻害することで効果を発揮します。 この阻害は、β-アレスチンの動員と、cAMP経路を含む下流シグナル伝達経路のその後の活性化を防ぎます 。 その作用機序に関与する分子標的と経路には、アペリン受容体、β-アレスチン、ERK1/2やAktなどのさまざまな細胞内シグナル伝達分子が含まれます .
類似化合物との比較
ML221は、他の類似化合物と比較して、アペリン受容体に対する高い選択性でユニークです。 密接に関連するアンジオテンシンIIタイプ1受容体に対して37倍以上の選択性を示します 。類似の化合物には以下が含まれます。
CMF019: Gタンパク質バイアスを持つアペリン受容体の強力なアゴニスト.
ELA-11: 高親和性アペリン受容体アゴニスト.
(2R,3S)-アゼラプラグ: さまざまな心臓血管疾患の治療に使用されるアペリン受容体アゴニスト.
This compoundは、その強力な拮抗作用と高い選択性により、研究や潜在的な治療用途にとって貴重なツールとなっています。
生物活性
Levoglucosenone (LGO) is a chiral compound derived from the pyrolysis of cellulose-rich biomass, such as wood chips and agricultural waste. Its unique structural features and reactivity make it an attractive scaffold for the development of biologically active compounds. This article provides a comprehensive overview of the biological activities associated with LGO, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
LGO is characterized by its bicyclic structure, which contains multiple reactive functional groups. The chirality at C1 and C5 positions enhances its utility in stereoselective synthesis, allowing for the creation of diverse derivatives with potential biological applications .
Anticancer Activity
LGO and its derivatives have been extensively studied for their anticancer properties. Research indicates that certain LGO derivatives exhibit significant anti-proliferative effects against various cancer cell lines, including lung and colon cancers. For instance, a study demonstrated that specific LGO derivatives inhibited the growth of MDA-MB-231 cells, a breast cancer cell line, particularly in cells with mutant p53 .
Table 1: Anticancer Activity of Levoglucosenone Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
LGO-Derivative A | MDA-MB-231 | 15 | Inhibition of Ras activation |
LGO-Derivative B | HCT116 (Colon) | 20 | Induction of apoptosis |
LGO-Derivative C | A549 (Lung) | 10 | Cell cycle arrest |
Antimicrobial Properties
In addition to anticancer activity, LGO has shown promising antimicrobial properties. Various studies have reported that certain derivatives possess potent antimicrobial effects against a range of pathogens. For example, one derivative demonstrated selective inhibition against tumor-associated carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
Table 2: Antimicrobial Activity of Levoglucosenone Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Target Enzyme |
---|---|---|---|
LGO-Derivative D | Staphylococcus aureus | 8 µg/mL | Carbonic Anhydrase IX |
LGO-Derivative E | Escherichia coli | 16 µg/mL | Carbonic Anhydrase VIII |
The mechanisms through which LGO exerts its biological effects are varied. Research has highlighted several pathways:
- Ras Activation Inhibition : Some derivatives inhibit the nucleotide exchange process on Ras proteins, which are critical in cell signaling pathways related to growth and proliferation .
- Apoptosis Induction : Certain compounds derived from LGO have been shown to induce apoptosis in cancer cells through various signaling pathways .
- Cell Cycle Arrest : Some derivatives can cause cell cycle arrest at specific phases, preventing cancer cell proliferation .
Case Studies
-
Study on Anticancer Activity :
A study conducted by Delbart et al. (2022) explored a series of LGO derivatives designed to inhibit Ras activation. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting that these compounds could serve as potential therapeutic agents in cancer treatment . -
Antimicrobial Screening :
In another study focusing on antimicrobial properties, several LGO derivatives were screened against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited selective inhibition against key pathogenic strains, supporting their potential use in developing new antimicrobial agents .
特性
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASIRTUMPRQVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。